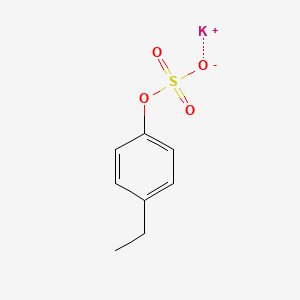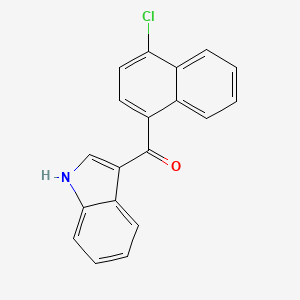![molecular formula C20H15BrO3 B565850 (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol CAS No. 64681-68-1](/img/structure/B565850.png)
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol (7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol) is a synthesized compound used in scientific research. It is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) found in combustion products and other environmental sources. 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound to study the metabolism of benzo[a]pyrene and its derivatives. It has also been used as a tool to study the effects of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triols on cellular processes. In addition, 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol has been studied for its potential use as a therapeutic agent.
Mechanism of Action
7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol is known to act as an agonist for the aryl hydrocarbon receptor (AhR). Upon binding to the AhR, it can activate a number of downstream signaling pathways, including the induction of cytochrome P450 enzymes, the regulation of gene expression, and the modulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol are largely dependent on its mechanism of action. As an AhR agonist, it can induce the expression of cytochrome P450 enzymes, which can lead to the activation of a number of metabolic pathways. It can also modulate gene expression, leading to changes in cellular processes such as cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol in lab experiments include its ability to mimic the effects of benzo[a]pyrene and its derivatives, its ability to act as an agonist for the AhR, and its potential use as a therapeutic agent. The limitations of using 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol in lab experiments include its potential toxicity, its potential to induce adverse reactions, and its limited availability.
Future Directions
The future directions for 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol research include further studies of its metabolism and its effects on cellular processes, the development of safer and more effective therapeutic agents, the development of new synthesis methods, and the assessment of its potential toxicity. Additionally, further research is needed to determine its potential applications in other areas, such as environmental sciences and food safety.
Synthesis Methods
7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol is typically synthesized through a multi-step reaction. The first step involves the formation of a methyl ester from benzo[a]pyrene and methanol. The second step involves the reaction of the methyl ester with bromide to form the brominated derivative, 7R,8S,9R,10S-9-Bromo-THBP-7,8,10-triol. The final step involves the hydrolysis of the brominated derivative to obtain the desired compound.
properties
IUPAC Name |
(7R,8S,9R,10S)-9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H/t17-,18-,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCBBUWRNMMIZ-YSTOQKLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)Br)O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)




![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)


![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)